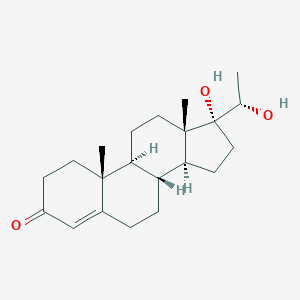

(20S)-17,20-dihydroxypregn-4-en-3-one

Description

(20S)-17, 20-Dihydroxypregn-4-en-3-one, also known as 17 alpha, 20 alpha-OHP or 20a-dihydroxyprogesterone, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, (20S)-17, 20-dihydroxypregn-4-en-3-one is considered to be a steroid lipid molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (20S)-17, 20-dihydroxypregn-4-en-3-one is primarily located in the membrane (predicted from logP) and cytoplasm.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCESDECGBIBB-HNXXTFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331485 | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

652-69-7 | |

| Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (20S)-17,20-dihydroxypregn-4-en-3-one

Introduction

(20S)-17,20-dihydroxypregn-4-en-3-one is a C21 steroid and a derivative of pregnane.[1] It belongs to the class of 3-oxo-Delta(4) steroids, 17alpha-hydroxy steroids, and 20-hydroxy steroids.[1] This molecule is the (20S)-stereoisomer of 17,20-dihydroxypregn-4-en-3-one.[1] Its stereoisomer, (20R)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxyprogesterone, is a well-documented maturation-inducing hormone in fish.[2][3] The biological significance of the (20S) isomer is less extensively characterized, but it is known to be a metabolite in various biological systems and holds potential for further investigation in steroid hormone research and drug development.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological relevance of (20S)-17,20-dihydroxypregn-4-en-3-one, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of (20S)-17,20-dihydroxypregn-4-en-3-one are fundamental to its handling, formulation, and biological activity. While specific experimental data for the (20S) isomer is sparse in publicly available literature, some properties can be inferred from its structure and data available for its (20R) epimer.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₃ | [1] |

| Molecular Weight | 332.48 g/mol | |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

| CAS Number | 652-69-7 | |

| Appearance | Crystalline solid (predicted) | |

| Melting Point | Data not available for the (20S) isomer. The related compound (20S)-20-Hydroxypregn-4-en-3-one has a melting point of 126-131 °C.[5] | |

| Solubility | Data for the (20S) isomer is not readily available. The (20R) isomer is soluble in ethanol (50 mg/mL). It is also soluble in DMSO and corn oil.[6] | |

| XLogP3 | 2.5 (predicted) |

Synthesis and Manufacturing

The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one can be approached through both chemical and biosynthetic routes.

Chemical Synthesis

A reported chemical synthesis of the (20S)-epimer starts from the readily available cortexolone (11-deoxycortisol). This multi-step synthesis was reported to have an overall yield of 47%.[3] While the detailed experimental protocol is not publicly available, a general workflow can be conceptualized.

Caption: Simplified biosynthetic pathway leading to (20S)-17,20-dihydroxypregn-4-en-3-one.

Analytical Methodologies

The characterization and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the separation, purification, and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one. Reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and water is a common method for separating steroids. [4]Detection is typically performed using a UV detector, with an absorbance maximum around 240 nm for the α,β-unsaturated ketone chromophore. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A signal for the vinyl proton at C4, characteristic signals for the two angular methyl groups, and a doublet for the C21 methyl group coupled to the C20 proton. The chemical shift and coupling constant of the C20 proton would be diagnostic of the (S) stereochemistry.

-

¹³C NMR: Resonances for the carbonyl carbon at C3, the olefinic carbons at C4 and C5, and the hydroxyl-bearing carbons at C17 and C20.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 332.48. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the C17-C20 bond. [7]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A strong, broad absorption for the O-H stretching of the hydroxyl groups (~3400 cm⁻¹).

-

A strong absorption for the C=O stretching of the conjugated ketone (~1660 cm⁻¹).

-

An absorption for the C=C stretching of the alkene (~1615 cm⁻¹).

Biological Activity and Mechanism of Action

The biological role of the (20R)-epimer, 17α,20β-dihydroxyprogesterone, as a maturation-inducing hormone in fish is well-established. [2][3]It is produced in the ovarian follicular cells in response to gonadotropin stimulation and acts on the oocyte surface to induce meiotic maturation. [2] The specific biological activities of the (20S)-epimer are less clear. It has been identified as a product of progesterone biotransformation by recombinant yeasts expressing bovine adrenocortical cytochrome P450c17. [4]This suggests that it can be formed in biological systems containing the necessary enzymes.

In mammals, 20α-hydroxysteroid dehydrogenase (20α-HSD) is a progesterone-catabolizing enzyme found in the ovaries and adrenal glands. [8]This enzyme converts progesterone to the less active 20α-hydroxyprogesterone. The presence of 20α-HSD in humans suggests a potential role for the conversion of 17α-hydroxyprogesterone to (20S)-17,20-dihydroxypregn-4-en-3-one. [9]Further research is needed to elucidate the specific biological functions and mechanism of action of the (20S) isomer in mammalian systems.

Applications in Research and Drug Development

(20S)-17,20-dihydroxypregn-4-en-3-one serves as a valuable tool for a range of research applications:

-

Enzyme Studies: It can be used as a substrate to study the activity and kinetics of 20α-hydroxysteroid dehydrogenases and other enzymes involved in steroid metabolism. [5]* Steroid Receptor Binding Assays: Investigating the binding affinity of this compound to various steroid receptors can help in understanding its potential endocrine activities.

-

Metabolism Studies: It can be used as a standard in studies of steroid metabolism in various tissues and organisms.

-

Drug Discovery: As a steroid derivative, it could serve as a lead compound or a synthetic intermediate for the development of new therapeutic agents targeting steroidogenic pathways or steroid receptors.

Conclusion

(20S)-17,20-dihydroxypregn-4-en-3-one is a stereoisomer of a key fish maturation-inducing hormone with emerging relevance in broader steroid research. While a complete physicochemical and biological profile is still under investigation, its known synthetic accessibility and presence in biological systems make it a compound of interest. This guide provides a foundational understanding of its chemical properties and biological context, intended to support further research and development efforts in endocrinology and medicinal chemistry.

References

-

Shkumatov, V. M., Usova, E. V., Radyuk, V. G., Kashkan, E. A., Kovganko, N. V., Juretzek, T., & Mauersberger, S. (2003). Oxidation of 17α,20β- and 17α,20α-Dihydroxypregn-4-en-3-ones, Side Products of Progesterone Biotransformation with Recombinant Microorganisms Expressing Cytochrome P-45017α. Russian Journal of Bioorganic Chemistry, 29(6), 581–587. [Link]

-

PubChem. (n.d.). 17,20,21-Trihydroxypregn-4-en-3-one, (20R)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 17-Hydroxypregna-1,4-diene-3,20-dione. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Pelletier, G., Luu-The, V., & Labrie, F. (1994). Characterization of a human 20alpha-hydroxysteroid dehydrogenase. The Journal of Steroid Biochemistry and Molecular Biology, 51(1-2), 47–51. [Link]

-

Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193–200. [Link]

-

Ouedraogo, Y. P., Huang, L., Torrente, M. P., & Nesnas, N. (2013). A Direct Stereoselective Preparation of a Fish Pheromone and Application of the Zinc Porphyrin Tweezer Chiroptical Protocol in Its Stereochemical Assignment. Chirality, 25(9), 555-560. [Link]

-

PubChem. (n.d.). 17,20-Dihydroxypregn-4-en-3-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.

-

ResearchGate. (n.d.). 13C NMR spectroscopy of some 20-ketopregnanes. Retrieved January 25, 2026, from [Link]

-

Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190–196. [Link]

-

Akin, M. A., & Sbordoni, M. C. (2000). Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone. Endocrinology, 141(2), 754–758. [Link]

-

Nikolova, P., Doycheva, A., Tsvetkova, B., & Shivachev, B. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 118. [Link]

-

NIST. (n.d.). Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). CYP17A1. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). 20alpha-hydroxysteroid dehydrogenase. Retrieved January 25, 2026, from [Link]

-

Preprints.org. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Devendran, S., Ridlon, J. M., & Hylemon, P. B. (2018). Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32. The Journal of biological chemistry, 293(42), 16365–16374. [Link]

-

Miller, W. L. (1988). The regulation of 17,20 lyase activity. The Journal of steroid biochemistry, 31(4B), 573–580. [Link]

-

Weisz, J., Ziecik, A., & Ward, D. N. (1982). Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one. Journal of medicinal chemistry, 25(9), 1155–1157. [Link]

-

Walia, R., Gupta, N., & Jain, V. (2022). 17α-Hydroxylase/17,20-Lyase Deficiency in 46,XY: Our Experience and Review of Literature. The Journal of clinical endocrinology and metabolism, 107(2), e629–e640. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Discovery of a novel enzyme mediating glucocorticoid catabolism in fish: 20beta-Hydroxysteroid dehydrogenase type 2. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal compound.

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved January 25, 2026, from [Link]

Sources

- 1. 17,20-Dihydroxypregn-4-en-3-one | C21H32O3 | CID 5459859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy (20S)-20-Hydroxypregn-4-en-3-one | 145-14-2 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 17,20β-P Stereoisomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C21 steroid 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P) is a pivotal signaling molecule in teleost fish, acting as a potent maturation-inducing steroid (MIS). Its primary function is to trigger the final stages of oocyte maturation, rendering the eggs ready for fertilization. The biological activity of 17,20β-P is highly dependent on its stereochemistry, particularly at the C-17 and C-20 positions. This technical guide provides a comprehensive overview of the four primary stereoisomers of 17,20β-P, detailing their synthesis, structural characteristics, comparative biological activities, and the methodologies employed for their study. A thorough understanding of these stereoisomers is crucial for research in fish reproductive biology, aquaculture, and for the development of novel compounds that can modulate vertebrate reproductive processes.

Introduction: The Significance of Stereoisomerism in Steroid Function

Steroids are a class of lipids characterized by a four-ring core structure. Their biological functions are exquisitely sensitive to their three-dimensional conformation. Stereoisomerism, the arrangement of atoms in space, plays a critical role in determining the efficacy of a steroid's interaction with its target receptor. Even subtle changes in the orientation of functional groups can dramatically alter binding affinity and subsequent biological response.

In the context of 17,20β-dihydroxy-4-pregnen-3-one, the hydroxyl groups at the C-17 and C-20 positions can exist in either an alpha (α, pointing down) or beta (β, pointing up) configuration. This gives rise to four possible stereoisomers:

-

17α,20β-dihydroxy-4-pregnen-3-one (17α,20β-P)

-

17α,20α-dihydroxy-4-pregnen-3-one (17α,20α-P)

-

17β,20β-dihydroxy-4-pregnen-3-one (17β,20β-P)

-

17β,20α-dihydroxy-4-pregnen-3-one (17β,20α-P)

This guide will delve into the distinct biological roles of these isomers, with a primary focus on their function as maturation-inducing steroids in fish.

Biosynthesis and Chemical Synthesis of 17,20β-P Stereoisomers

Natural Biosynthesis of 17α,20β-dihydroxy-4-pregnen-3-one

In teleost fish, the production of the biologically active 17α,20β-P is a tightly regulated process that occurs in the ovarian follicles through a "two-cell type model".[1][2]

-

Thecal Cells: Stimulated by luteinizing hormone (LH), the thecal cells of the follicle produce 17α-hydroxyprogesterone from cholesterol.

-

Granulosa Cells: The 17α-hydroxyprogesterone then moves to the granulosa cells. Here, the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) converts it to 17α,20β-dihydroxy-4-pregnen-3-one.[1]

The expression of 20β-HSD is also under the control of LH, ensuring that the production of the maturation-inducing steroid is precisely timed with the ovulatory cycle.

Chemical Synthesis of 17,20β-P Stereoisomers

A common starting material for the synthesis of 17α,20β-P is 17α-hydroxyprogesterone. The key step is the stereospecific reduction of the 20-keto group. This can be achieved using various reducing agents, and the choice of reagent and reaction conditions can influence the stereochemical outcome. For instance, microbial fermentation has been explored for the production of 17α,20β-P.

The synthesis of the other stereoisomers (17α,20α, 17β,20β, and 17β,20α) would require starting materials with the desired stereochemistry at the C-17 position and the use of reducing agents that favor the formation of the α or β hydroxyl group at C-20. The separation of the resulting diastereomers can be achieved using chromatographic techniques.

Structural Characterization of Stereoisomers

The definitive identification and differentiation of the 17,20β-P stereoisomers rely on advanced analytical techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful tool for separating steroid stereoisomers.[3][4][5] Reversed-phase HPLC, often with a C18 column, can be used to separate the isomers based on their subtle differences in polarity. The choice of mobile phase and gradient elution profile is critical for achieving optimal resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the stereochemistry of these molecules.[6][7][8][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Key diagnostic signals, such as the chemical shifts of the protons and carbons at and near the C-17 and C-20 positions, and the coupling constants between adjacent protons, can be used to unequivocally determine the α or β configuration of the hydroxyl groups.

Biological Activity and Mechanism of Action

The biological activity of the 17,20β-P stereoisomers is primarily assessed by their ability to induce oocyte maturation.

The Role of 17α,20β-dihydroxy-4-pregnen-3-one as the Maturation-Inducing Steroid

It is well-established that 17α,20β-dihydroxy-4-pregnen-3-one is the major and most potent MIS in many fish species, particularly salmonids.[1][2][10] It acts by binding to a specific membrane-bound progestin receptor (mPR) on the surface of the oocyte.[1][11] This interaction initiates a signal transduction cascade, mediated by G-proteins, that ultimately leads to the activation of maturation-promoting factor (MPF) in the oocyte cytoplasm.[1][2] MPF is the key regulator that drives the oocyte through the final stages of meiosis, including germinal vesicle breakdown (GVBD), chromosome condensation, and spindle formation.

Comparative Biological Activity of Stereoisomers

Structure-activity relationship studies have demonstrated that the 17α and 20β hydroxyl groups are critical for high biological activity. While comprehensive quantitative data comparing all four isomers is limited, the available evidence strongly suggests that 17α,20β-P is significantly more potent than the other stereoisomers in inducing oocyte maturation. The 17α,20α-isomer generally shows very low activity, and the 17β isomers are also considered to be much less effective.

Table 1: Qualitative Comparison of the Biological Activity of 17,20β-P Stereoisomers

| Stereoisomer | Configuration at C-17 | Configuration at C-20 | Relative Biological Activity (Oocyte Maturation) |

| 17α,20β-P | α | β | High |

| 17α,20α-P | α | α | Low to Negligible |

| 17β,20β-P | β | β | Low |

| 17β,20α-P | β | α | Low to Negligible |

The lower activity of the other isomers is attributed to a poorer fit within the ligand-binding pocket of the mPR, leading to reduced binding affinity and consequently, a weaker downstream signal.

Experimental Protocols for Assessing Biological Activity

A multi-faceted approach is required to fully characterize and compare the biological activities of the 17,20β-P stereoisomers.

In Vitro Oocyte Maturation Assay

This is the primary bioassay used to determine the potency of the stereoisomers in inducing oocyte maturation.

Protocol:

-

Oocyte Collection: Ovaries are surgically removed from sexually mature female fish primed with gonadotropin. Follicles containing fully-grown, immature oocytes are isolated.

-

Incubation: Groups of oocytes are incubated in a suitable culture medium (e.g., L-15) containing different concentrations of the steroid stereoisomer to be tested. A control group with no steroid is also included.

-

Assessment of Maturation: After a specific incubation period (e.g., 24-48 hours), the oocytes are examined under a microscope for signs of maturation, primarily the breakdown of the germinal vesicle (GVBD).

-

Data Analysis: The percentage of oocytes that have undergone GVBD is calculated for each concentration of each stereoisomer. Dose-response curves are then generated to determine the EC50 value (the concentration that induces maturation in 50% of the oocytes) for each isomer.

Receptor Binding Assay

This assay directly measures the affinity of each stereoisomer for the oocyte membrane progestin receptor.

Protocol:

-

Membrane Preparation: Oocyte membranes containing the mPR are isolated and purified from ovarian tissue.

-

Competitive Binding: A constant amount of a radiolabeled ligand with known high affinity for the receptor (e.g., ³H-17α,20β-P) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor stereoisomer.

-

Separation and Counting: The membrane-bound radioligand is separated from the free radioligand, and the amount of bound radioactivity is measured.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand) can be determined. A lower IC50 value indicates a higher binding affinity.

Conclusion and Future Directions

The stereochemistry of 17,20β-dihydroxy-4-pregnen-3-one is a critical determinant of its biological activity as a maturation-inducing steroid in fish. The 17α,20β-isomer is the most potent, and likely the natural, ligand for the oocyte membrane progestin receptor. The other stereoisomers exhibit significantly lower activity, highlighting the high degree of specificity of the steroid-receptor interaction.

Future research should focus on obtaining more comprehensive quantitative data on the biological activities and receptor binding affinities of all four stereoisomers across a wider range of fish species. Detailed structural studies of the mPR in complex with each of the stereoisomers would provide invaluable insights into the molecular basis of their differential activities. This knowledge will not only advance our fundamental understanding of vertebrate reproduction but also aid in the development of more effective and specific compounds for aquaculture and potentially for therapeutic applications in other vertebrates.

References

-

Nagahama, Y. (1994). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. The Journal of Steroid Biochemistry and Molecular Biology, 50(3-4), 193-200. [Link]

-

Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200. [Link]

-

Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224. [Link]

-

Gerber, A., Milhim, M., Hartz, P., & Bernhardt, R. (2016). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. ResearchGate. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Nagahama, Y. (2000). Regulation of oocyte maturation in fish. The Journal of Steroid Biochemistry and Molecular Biology, 74(5), 291-299. [Link]

-

King, W. I. V., Thomas, P., & Sullivan, C. V. (1994). A receptor for the oocyte maturation-inducing hormone 17alpha,20beta,21-trihydroxy-4-pregnen-3-one on ovarian membranes of striped bass. Endocrinology, 135(4), 1673-1679. [Link]

-

Welch, E. L., Eno, C. C., Nair, S., Lindeman, R. E., & Pelegri, F. (2022). Functional Manipulation of Maternal Gene Products by Oocyte Maturation. JoVE (Journal of Visualized Experiments), (186), e55213. [Link]

-

Thomas, P. (2012). Rapid Steroid Hormone Actions Initiated at the Cell Surface and the Receptors that Mediate Them with an Emphasis on Recent Progress in Fish Models. General and Comparative Endocrinology, 175(3), 367-383. [Link]

-

Blázquez, M., Bosma, P. T., Fraser, E. J., Van Look, K. J., & Trudeau, V. L. (2001). Fish as models for the study of steroid-mediated actions on the brain and behavior. Brain Research Reviews, 37(1-3), 241-255. [Link]

-

Byer, J. D., & Thomas, P. (2009). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology, 201(1), 100.e1-100.e6. [Link]

-

Alsop, D., & Vijayan, M. M. (2008). Development of the corticosteroid stress axis and receptor expression in zebrafish. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 294(3), R711-R719. [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy for Steroid Stereoisomer Differentiation. [Link]

-

Advanced Chromatography Technologies. (n.d.). Improved HPLC Separation of Steroids. [Link]

-

Hossain, M. S., & Tokumoto, T. (2021). An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo. bioRxiv. [Link]

-

ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7869-7877. [Link]

-

Gordillo, B., et al. (2017). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 22(12), 2117. [Link]

-

Hossain, M. S., et al. (2021). An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo. bioRxiv. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

European Commission. (n.d.). DB-ALM Protocol n° 129: Toxicity Test on In Vitro Maturation of Bovine Oocytes. [Link]

-

Frontiers in Endocrinology. (2023). A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids. Frontiers in Endocrinology, 14. [Link]

-

MDPI. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Molecules, 26(4), 868. [Link]

-

MDPI. (2021). The Effect of In Vitro Maturation (IVM) Protocol Changes on Measures of Oocyte/Embryo Competence. Journal of Clinical Medicine, 10(16), 3656. [Link]

Sources

- 1. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. hplc.eu [hplc.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

Topic: The Biosynthesis Pathway of (20S)-17,20-dihydroxypregn-4-en-3-one

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxy-4-pregnen-3-one, is a steroid of significant biological relevance, most notably as the primary maturation-inducing hormone (MIH) in many teleost fish. In mammalian systems, it is recognized as a metabolic byproduct within the broader steroidogenic network. The synthesis of this C21 steroid hinges on a concise and elegant two-step enzymatic cascade branching from the central steroidogenic pathway. This guide provides a detailed examination of this biosynthetic route, focusing on the molecular mechanisms of the requisite enzymes, their regulation, and the analytical methodologies essential for their study. We will dissect the pivotal role of Cytochrome P450 17A1 (CYP17A1) in generating the immediate precursor, 17α-hydroxyprogesterone, and the subsequent stereospecific reduction by 20β-Hydroxysteroid Dehydrogenase (20β-HSD). This document serves as a technical resource for professionals seeking to understand and investigate this specific branch of steroid metabolism.

Introduction to Steroidogenesis and the Target Molecule

All steroid hormones are derived from a common precursor, cholesterol, through a series of enzymatic modifications orchestrated by Cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).[1][2][3] These pathways are responsible for producing glucocorticoids, mineralocorticoids, and sex steroids.[4] The biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one represents a specific offshoot of the primary pathway that produces androgens and estrogens.

The pathway begins after the conversion of cholesterol to pregnenolone, which can then be converted to progesterone. From progesterone, the synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one proceeds via the critical intermediate, 17α-hydroxyprogesterone. This intermediate stands at a major crossroads in steroidogenesis; it can either be directed towards cortisol and androgen synthesis or serve as the substrate for the pathway detailed herein. While this molecule is a terminal hormone in fish oocyte maturation[5], its formation in other systems, such as through microbial biotransformation or as a minor product in mammalian tissues, highlights alternative metabolic fates for C21 steroids.[6][7]

The Core Biosynthetic Pathway

The conversion of progesterone to (20S)-17,20-dihydroxypregn-4-en-3-one is a two-step process involving hydroxylation followed by stereospecific reduction.

Step 1: 17α-Hydroxylation of Progesterone The initial and rate-limiting step is the hydroxylation of progesterone at the C17α position. This reaction is catalyzed by Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum.[8]

-

Substrate: Progesterone

-

Enzyme: Cytochrome P450 17A1 (CYP17A1, P450c17)

-

Cofactors: NADPH, Cytochrome P450 Reductase (POR)

-

Product: 17α-Hydroxyprogesterone

This hydroxylation is essential not only for this pathway but also for the downstream production of glucocorticoids (like cortisol) and, via the 17,20-lyase reaction, all androgens and estrogens.[4][9]

Step 2: 20β-Reduction of 17α-Hydroxyprogesterone The ketone at the C20 position of 17α-hydroxyprogesterone is reduced to a hydroxyl group. This reaction is catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD), yielding the final product with the specific (20S) stereochemistry.

-

Substrate: 17α-Hydroxyprogesterone

-

Enzyme: 20β-Hydroxysteroid Dehydrogenase (20β-HSD)

-

Cofactor: NADPH[6]

-

Product: (20S)-17,20-dihydroxypregn-4-en-3-one

This enzymatic step is particularly well-documented in the granulosa cells of preovulatory fish follicles, where its expression is rapidly induced by gonadotropins to produce the maturation-inducing hormone.[5] Similar activity has also been identified in other tissues, such as neonatal pig testes.[6]

In-Depth Enzymology and Regulation

A thorough understanding of the pathway necessitates a detailed look at the primary catalytic engine, CYP17A1, and its regulation.

Cytochrome P450 17A1: The Gatekeeper at the Branch Point

CYP17A1 is a single polypeptide that remarkably catalyzes two distinct chemical reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent cleavage of the C17-C20 bond (17,20-lyase activity) of the 17α-hydroxylated products.[8][10]

-

17α-Hydroxylase Activity: This monooxygenase reaction incorporates one atom of molecular oxygen into the steroid substrate. It is a prerequisite for the synthesis of cortisol and androgens.[4]

-

17,20-Lyase Activity: This reaction is an oxidative carbon-carbon bond cleavage that converts C21 steroids (17α-hydroxypregnenolone and 17α-hydroxyprogesterone) into C19 steroids (DHEA and androstenedione, respectively). This is the committed step for androgen and estrogen biosynthesis.[10][11]

The causality behind which reaction predominates is a matter of sophisticated molecular regulation. The 17,20-lyase activity is critically dependent on the presence of cytochrome b5 , which acts as an allosteric effector and facilitates the second electron donation required for the lyase reaction.[8] Furthermore, phosphorylation of CYP17A1 by cAMP-dependent protein kinase has been shown to increase 17,20-lyase activity.[8] Therefore, in cellular contexts where cytochrome b5 levels are low or the enzyme is not phosphorylated, the 17,20-lyase reaction is inefficient. This results in an accumulation of the 17α-hydroxylated intermediate, making it available for other enzymes like 20β-HSD. This regulatory system provides a self-validating logic for the channeling of intermediates toward different metabolic fates.

Competing Pathways: The "Backdoor" Route to Androgens

While the classical pathway to potent androgens like dihydrotestosterone (DHT) proceeds through androstenedione, an alternative "backdoor" pathway exists.[1][12] This pathway also utilizes 17α-hydroxyprogesterone, which is converted through a series of reductive steps to eventually yield DHT.[1] Understanding these competing pathways is crucial for drug development, as inhibiting CYP17A1 with drugs like Abiraterone blocks androgen production from all routes, a key strategy in treating castration-resistant prostate cancer.[9]

Methodologies for Pathway Investigation

Studying the biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one requires robust experimental protocols and sensitive analytical techniques.

Experimental Protocol: In Vitro Enzymatic Synthesis and Analysis

This protocol describes a self-validating system to confirm the two-step synthesis from progesterone using recombinant enzymes.

Objective: To produce and quantify (20S)-17,20-dihydroxypregn-4-en-3-one from progesterone in vitro.

Materials:

-

Recombinant human CYP17A1 and POR (co-expressed in E. coli or baculovirus)

-

Recombinant 20β-HSD (e.g., from fish or porcine source)

-

Progesterone and 17α-Hydroxyprogesterone standards

-

NADPH

-

Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

Quenching Solution (e.g., 2 volumes of ice-cold Acetonitrile with an internal standard)

-

LC-MS/MS system

Methodology:

Part A: Synthesis of 17α-Hydroxyprogesterone

-

Prepare a reaction master mix in the reaction buffer containing recombinant CYP17A1/POR.

-

Initiate the reaction by adding Progesterone (e.g., final concentration 10 µM) and NADPH (e.g., final concentration 1 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), optimized for linear product formation.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated protein. The supernatant contains 17α-hydroxyprogesterone.

-

Analyze a small aliquot via LC-MS/MS to confirm the successful synthesis of the intermediate.

Part B: Synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one

-

To the remaining supernatant from Part A, add recombinant 20β-HSD.

-

Ensure sufficient NADPH is present; add more if necessary.

-

Incubate at the optimal temperature for 20β-HSD (e.g., 25-37°C) for an appropriate duration (e.g., 60 minutes).

-

Terminate the reaction, if necessary, by adding more quenching solution (often the enzyme is simply denatured by the organic solvent).

-

Centrifuge again and transfer the final supernatant for analysis.

Part C: LC-MS/MS Analysis

-

Inject the final supernatant onto a suitable C18 reverse-phase HPLC column.

-

Elute using a gradient of water and acetonitrile/methanol (both with 0.1% formic acid).

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the product by comparing its peak area to a standard curve generated with an authentic (20S)-17,20-dihydroxypregn-4-en-3-one standard.

Analytical Data Presentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in analyzing complex biological matrices.[12] The identity of each steroid is confirmed by its retention time and the specific transition of a precursor ion to a product ion.

Table 1: Example LC-MS/MS Parameters for Pathway Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Progesterone | 315.2 | 97.1 | Positive |

| 17α-Hydroxyprogesterone | 331.2 | 109.1 | Positive |

| (20S)-17,20-dihydroxypregn-4-en-3-one | 333.2 | 315.2 (Loss of H₂O) | Positive |

Note: These m/z values are representative and should be empirically optimized for the specific instrument used.

Conclusion

The biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one is a focused, two-step enzymatic pathway that serves as an excellent model for studying specific branches of steroidogenesis. The pathway's reliance on the bifunctional enzyme CYP17A1 places it at a critical regulatory node, governed by the cellular factors that modulate the enzyme's dual hydroxylase and lyase activities. A comprehensive understanding of this pathway, from the molecular mechanisms of its enzymes to the analytical techniques used for its study, provides valuable insights for endocrinologists, biochemists, and drug development professionals. The methodologies described herein offer a robust framework for the further exploration of this and related steroidogenic pathways.

References

-

Wikipedia. CYP17A1 . Wikipedia. [Link]

-

Auchus, R. J. (2017). Steroidogenic Cytochrome P450 17A1 Structure and Function . Journal of Biological Chemistry, 292(33), 13741-13751. [Link]

-

Storbeck, K. H., et al. (2019). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review . The Journal of Steroid Biochemistry and Molecular Biology, 194, 105439. [Link]

-

ResearchGate. Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one . ResearchGate. [Link]

-

Shkumatov, V. M., et al. (2003). Oxidation of 17α,20α- and 17α,20β-Dihydroxypregn-4-en-3-ones, Side Products of Progesterone Biotransformation with Recombinant Microorganisms Expressing Cytochrome P-45017α . Russian Journal of Bioorganic Chemistry, 29(6), 581-587. [Link]

-

Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones . Endocrine Reviews, 25(6), 947-970. [Link]

-

MedlinePlus. CYP17A1 gene . MedlinePlus Genetics. [Link]

-

UniProt. CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) . UniProtKB. [Link]

-

Reisch, N., & Arlt, W. (2015). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders . Diagnostics, 5(4), 486-503. [Link]

-

Nagahama, Y., & Yamashita, M. (2008). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action . Seminars in Cell & Developmental Biology, 19(1), 10-18. [Link]

- Gedeon Richter Plc. (1984). Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.

-

Pandey, A. V., & Miller, W. L. (2018). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency . Pharmaceuticals, 11(2), 37. [Link]

-

Britannica. Steroid - Biosynthesis, Metabolism, Hormones . Encyclopedia Britannica. [Link]

-

Miller, W. L., & Auchus, R. J. (2011). Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic . The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 10.1016/j.jsbmb.2011.02.002. [Link]

-

Horning, E. C., & VandenHeuvel, W. J. A. (1968). Mass Spectra of Some Highly Substituted Pregnanes and Pregnenes . Analytical Chemistry, 40(1), 13-21. [Link]

-

Polet, M., et al. (2015). Analytical Approach for the Determination of Steroid Profile of Humans by Gas Chromatography Isotope Ratio Mass Spectrometry Aimed at Distinguishing Between Endogenous and Exogenous Steroids . Analytical Chemistry, 87(7), 3818-3825. [Link]

-

Pares, M., et al. (2014). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites . PLOS ONE, 9(4), e95221. [Link]

-

Claahsen-van der Grinten, H. L., et al. (2011). Classic and alternative pathways of steroidogenesis as proposed by Krone et al . ResearchGate. [Link]

Sources

- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 4. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CYP17A1 - Wikipedia [en.wikipedia.org]

- 9. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of 17,20β-Dihydroxyprogesterone in Fish Reproduction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) is a critical steroid hormone in teleost fish, acting as a potent maturation-inducing hormone (MIH). Its precise regulation and action are fundamental to successful reproduction, making it a key area of study for aquaculture, fisheries management, and ecotoxicology. This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, physiological functions, and signaling pathways of 17,20β-DHP in fish. It further details established methodologies for its quantification, offering a valuable resource for researchers and professionals in the field.

Introduction: The Significance of 17,20β-Dihydroxyprogesterone in Fish Physiology

In the intricate cascade of reproductive endocrinology in teleost fish, 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) emerges as a key player, primarily recognized as the major maturation-inducing hormone (MIH) in many species.[1][2][3] Unlike in tetrapods where progesterone is the dominant progestin, in teleosts, 17,20β-DHP takes center stage in the final stages of gamete maturation.[4][5] Its production surges immediately prior to oocyte maturation and spawning, orchestrating the final meiotic events in females and influencing sperm maturation and motility in males.[1][4] Understanding the dynamics of 17,20β-DHP is therefore crucial for manipulating and managing fish reproduction in aquaculture, as well as for assessing the impacts of endocrine-disrupting chemicals in aquatic environments.

Biosynthesis of 17,20β-Dihydroxyprogesterone: A Two-Cell Collaboration

The synthesis of 17,20β-DHP is a finely tuned process that requires the interaction of two distinct cell layers within the ovarian follicle: the thecal and granulosa cells.[1][6] This "two-cell type model" highlights the intricate communication necessary for the production of this vital hormone.[6]

The biosynthetic pathway is initiated by the action of gonadotropins, specifically a luteinizing hormone (LH)-like gonadotropin (GTH II), which surges before ovulation.[1] This surge stimulates the thecal cells to produce 17α-hydroxyprogesterone (17-OHP).[1][6] Subsequently, 17-OHP is transferred to the granulosa cells, where the final and rate-limiting step of 17,20β-DHP synthesis occurs.[1] This conversion is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD).[1][2] The preovulatory surge of GTH II is directly responsible for the rapid expression of 20β-HSD mRNA transcripts in the granulosa cells, leading to a sharp increase in 17,20β-DHP levels.[1]

The precursor for 17-OHP is pregnenolone, which is converted to progesterone and then to 17-OHP.[3] The enzymes involved in these steps include 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) and 17α-hydroxylase (P450c17).[3]

Physiological Functions: Orchestrating Final Gamete Maturation

The primary and most well-documented function of 17,20β-DHP is the induction of oocyte meiotic maturation.[1][2] It acts on the oocyte to trigger the resumption of meiosis, leading to germinal vesicle breakdown (GVBD) and the formation of a fertilizable egg.

In addition to its role in female reproduction, 17,20β-DHP is also crucial for male reproductive success. It has been shown to be involved in:

-

Spermiation: The release of spermatozoa from the testes.[4][5]

-

Sperm Motility: Enhancing the ability of sperm to swim, often by altering the pH and fluidity of the seminal fluid.[4][5]

-

Spermatogenesis: Recent evidence suggests a role for 17,20β-DHP in the early stages of sperm production.[7]

Plasma levels of 17,20β-DHP typically increase sharply during the final maturation and spawning periods in both sexes, while remaining low during the initial stages of gonadal growth.[4]

Signaling Pathway: A Non-Genomic Action at the Oocyte Membrane

17,20β-DHP exerts its effects on oocytes through a non-genomic signaling pathway, acting via a receptor located on the oocyte's plasma membrane.[1][2][8] This is in contrast to the classical genomic action of steroid hormones that involves nuclear receptors and direct gene regulation.

The binding of 17,20β-DHP to its membrane receptor initiates a rapid intracellular signaling cascade.[1] Key steps in this pathway include:

-

Receptor Binding: 17,20β-DHP binds to a specific membrane progestin receptor (mPR).[8] The concentration of these receptors increases just before oocyte maturation.[1]

-

G-Protein Activation: The receptor is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi).[1]

-

Activation of Maturation-Promoting Factor (MPF): The downstream signaling cascade leads to the activation of the master regulator of meiotic cell division, Maturation-Promoting Factor (MPF).[1][6] MPF is a complex of two proteins: Cdc2 kinase and Cyclin B.[1]

-

Cyclin B Synthesis: Immature oocytes contain a stockpile of Cdc2 but lack Cyclin B.[1] 17,20β-DHP induces the de novo synthesis of Cyclin B.[2] This synthesis is a critical step and can be blocked by inhibitors of polyadenylation, suggesting that 17,20β-DHP initiates the translation of cyclin B mRNA.[1]

-

MPF Activation: The newly synthesized Cyclin B binds to and activates Cdc2 kinase, forming active MPF, which then drives the oocyte through meiosis.[1]

Figure 1. Simplified signaling pathway of 17,20β-DHP in fish oocytes.

Analytical Methodologies for Quantification

Accurate quantification of 17,20β-DHP in biological samples such as plasma, gonads, and water is essential for research and monitoring purposes. Several analytical techniques are available, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying steroid hormones.[9][10][11] It relies on the specific binding of an antibody to the target hormone.

Principle: A competitive ELISA is commonly used for small molecules like steroids. In this format, 17,20β-DHP in the sample competes with a labeled (e.g., enzyme-conjugated) 17,20β-DHP for a limited number of antibody binding sites. The amount of labeled hormone that binds is inversely proportional to the amount of unlabeled hormone in the sample. The signal generated by the enzyme is then measured, and the concentration of 17,20β-DHP in the sample is determined by comparison to a standard curve.[9]

Experimental Protocol: General ELISA for 17,20β-DHP

-

Coating: Microplate wells are pre-coated with an antibody specific to 17,20β-DHP.[9]

-

Sample/Standard Addition: Standards of known 17,20β-DHP concentrations and unknown samples are added to the wells.[9]

-

Competitive Binding: A fixed amount of Horseradish Peroxidase (HRP)-conjugated 17,20β-DHP is added to each well and incubated.[9]

-

Washing: Unbound components are washed away.[9]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.[9]

-

Stopping Reaction: The enzymatic reaction is stopped by the addition of an acid, which also changes the color of the product.[9]

-

Measurement: The optical density (OD) is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).[9]

-

Quantification: The concentration of 17,20β-DHP in the samples is calculated from the standard curve.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of steroid hormones.[12][13] It is considered the gold standard for steroid analysis due to its high accuracy and ability to measure multiple analytes simultaneously.

Principle: This technique combines the separation power of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). The sample extract is first injected into an LC system, where 17,20β-DHP is separated from other compounds based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored, providing a high degree of certainty in identification and quantification.

Experimental Protocol: General LC-MS/MS for 17,20β-DHP

-

Sample Preparation:

-

Chromatographic Separation:

-

The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of solvents like methanol, acetonitrile, and water.[13]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization is commonly performed using electrospray ionization (ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of 17,20β-DHP is selected and fragmented, and a specific product ion is detected. This provides high selectivity.

-

-

Quantification:

-

Quantification is typically performed using an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in extraction efficiency.

-

A calibration curve is constructed using standards of known concentrations to determine the concentration of 17,20β-DHP in the samples.

-

Method Comparison

| Feature | ELISA | LC-MS/MS |

| Principle | Immunoassay | Chromatographic separation and mass analysis |

| Specificity | Good, but can be subject to cross-reactivity with structurally similar steroids. | Very high, based on retention time and specific mass transitions.[15] |

| Sensitivity | High, can detect picogram levels.[10] | Very high, can achieve sub-picogram detection limits.[13][15] |

| Throughput | High, suitable for analyzing many samples simultaneously. | Lower than ELISA, samples are analyzed sequentially. |

| Cost | Relatively low cost per sample. | High initial instrument cost and higher per-sample cost. |

| Expertise | Relatively easy to perform. | Requires specialized training and expertise. |

| Application | Screening large numbers of samples. | Definitive quantification and confirmation. |

Conclusion and Future Directions

17,20β-Dihydroxyprogesterone is a cornerstone of reproductive physiology in fish. A thorough understanding of its biosynthesis, function, and signaling is paramount for advancements in aquaculture, conservation, and environmental science. The analytical methods detailed in this guide provide the tools necessary for researchers to accurately measure this critical hormone and further unravel its complex roles.

Future research should continue to explore the diversity of 17,20β-DHP signaling pathways across different fish species, including the characterization of its membrane receptors. Furthermore, the development of more rapid and field-deployable analytical methods for 17,20β-DHP will be invaluable for real-time monitoring of fish reproductive health in both farmed and wild populations.

References

- Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190-196.

- Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224.

- ResearchGate. (n.d.). 17,20β-Dihydroxy-4-pregnen-3-one. Request PDF.

- Qi, W., et al. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). MDPI.

- Kowalska, K., et al. (2021). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. MDPI.

- Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200.

- Wudy, S. A., et al. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Hormone Research, 53(2), 68-73.

- Sproston, A. D., et al. (2013). A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish.

- Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224.

- AFG Scientific. (n.d.). Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit.

- Denslow, N. D., et al. (2010). Steroid determination in fish plasma using capillary electrophoresis.

- Ebrahimi, M. (2004). A Rapid ELISA Method for 17, 20b-dihydroxy-4-pregenen-3-one (17,20bP) Hormone Using Acetylcholinesterase Enzyme as Tracer. Journal of Research in Medical Sciences, 3, 103-110.

- Thomas, P., Pang, Y., & Dong, J. (2022). Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics. MDPI.

- MyBioSource. (n.d.). Fish 17alpha, 20beta dihydroxy progesterone (17alpha, 20betaOH-PROG) ELISA Kit.

- Thomas, P., et al. (2004). Cloning, expression, and characterization of a membrane progestin receptor and evidence it is an intermediary in meiotic maturation of fish oocytes. Proceedings of the National Academy of Sciences, 101(20), 7583-7588.

- Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research.

- Rahman, M. S., et al. (2021). An agonist for membrane progestin receptor (mPR)

Sources

- 1. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit – AFG Scientific [afgsci.com]

- 10. researchgate.net [researchgate.net]

- 11. mybiosource.com [mybiosource.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steroid determination in fish plasma using capillary electrophoresis [pubs.usgs.gov]

- 15. lcms.cz [lcms.cz]

role of (20S)-17,20-dihydroxypregn-4-en-3-one in fish reproduction

An In-Depth Technical Guide to the Role of (20S)-17,20-dihydroxypregn-4-en-3-one in Fish Reproduction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(20S)-17,20-dihydroxypregn-4-en-3-one, commonly referred to as 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP), is a pivotal steroid hormone in teleost fish, acting as the primary maturation-inducing steroid (MIS) in many species. Unlike the progesterone-centric reproductive endocrinology of tetrapods, the final stages of gamete maturation in numerous fish are orchestrated by 17,20β-DHP. This guide provides a comprehensive technical overview of its biosynthesis, multifaceted physiological roles in both female and male reproduction, and the molecular mechanisms underpinning its action. We delve into the non-genomic signaling pathways initiated by this hormone, detailing its interaction with membrane-bound receptors and the subsequent activation of Maturation-Promoting Factor (MPF). Furthermore, this document furnishes field-proven, step-by-step protocols for the quantification of 17,20β-DHP and for conducting essential in vitro and in vivo bioassays to assess its biological activity, providing a robust framework for research and development in aquaculture, reproductive biology, and ecotoxicology.

Introduction: The Central Role of a Unique Progestin

In the reproductive biology of teleost fish, the transition from vitellogenic oocyte growth to final maturation and ovulation is a critical, hormonally-regulated process. This final step is not typically induced by progesterone, the major progestin in tetrapods, but by unique C21 progestins. The most prominent of these is 17,20β-DHP.[1] In some species, a related compound, 17,20β,21-trihydroxy-pregn-4-en-3-one (20β-S), may serve a similar or complementary function.[2][3]

Identified as the natural Maturation-Inducing Steroid (MIS) or Maturation-Inducing Hormone (MIH) in a variety of fish, including salmonids, 17,20β-DHP is the direct trigger for the resumption of meiosis in oocytes.[4][5] Its functions extend to male reproduction, where it is crucial for spermiation and the enhancement of sperm motility.[1][2] The synthesis and release of 17,20β-DHP are tightly regulated, occurring in a sharp peak just before the final stages of gamete maturation and spawning.[2] Understanding the endocrinology of 17,20β-DHP is therefore fundamental to advancements in controlled aquaculture breeding, conservation efforts, and the assessment of endocrine-disrupting chemicals that may interfere with these sensitive pathways.

Biosynthesis: A Two-Cell Collaboration

The production of 17,20β-DHP in the ovarian follicle is a classic example of physiological synergy between two distinct cell layers: the thecal layer and the granulosa cell layer. This "two-cell model" is essential because the requisite enzymes are spatially segregated. The process is initiated by a preovulatory surge of Luteinizing Hormone (LH), also known as Gonadotropin II (GTH II) in older literature.[4]

-

Thecal Cell Contribution: Under the influence of LH, thecal cells synthesize 17α-hydroxyprogesterone from cholesterol-derived precursors.[4] This intermediate steroid is then secreted and diffuses across the basement membrane to the adjacent granulosa cells.

-

Granulosa Cell Conversion: The LH surge simultaneously and rapidly upregulates the expression of the key enzyme, 20β-hydroxysteroid dehydrogenase (20β-HSD), within the granulosa cells.[4] This enzyme catalyzes the conversion of 17α-hydroxyprogesterone into the final, biologically active 17,20β-DHP.[2][4]

This tightly regulated enzymatic step ensures that 17,20β-DHP is produced in a sharp, controlled burst precisely when needed to trigger final maturation. In males, the testes are the primary site of production, also under the control of LH.[1]

Figure 2: Non-genomic signaling pathway of 17,20β-DHP in inducing oocyte maturation.

Methodologies for Research and Analysis

Accurate quantification and bioactivity assessment of 17,20β-DHP are crucial for both fundamental research and applied sciences.

Quantification of 17,20β-DHP

Due to the low physiological concentrations and pulsatile release of 17,20β-DHP, sensitive and specific analytical methods are required.

Table 1: Comparison of Quantification Methods

| Method | Principle | Sensitivity | Throughput | Expertise Required | Notes |

| ELISA | Competitive immunoassay | ng/mL to pg/mL | High | Low | Prone to cross-reactivity with other steroids. Commercial kits are available. [6] |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection | pg/mL to fg/mL | Moderate | High | "Gold standard" for specificity and sensitivity. Allows for simultaneous measurement of multiple steroids. [7] |

| GC-MS | Gas chromatography separation followed by mass spectrometric detection | pg/mL | Moderate | High | Requires derivatization of the steroid before analysis. [8] |

Protocol 1: Steroid Extraction and Quantification by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of multiple steroids, including 17,20β-DHP, from fish plasma.

Causality: This method is chosen for its high specificity, which minimizes the risk of misidentification common with immunoassays, and its high sensitivity, which is necessary for detecting low-concentration hormones. The use of solid-phase extraction (SPE) is a critical step to remove interfering lipids and proteins from the complex plasma matrix.

Methodology:

-

Sample Collection: Collect blood from fish via caudal venipuncture into heparinized tubes. Centrifuge immediately at 3,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standards: Fortify a 100 µL plasma aliquot with an appropriate internal standard (e.g., a deuterated version of the analyte) to correct for extraction losses and matrix effects.

-

Extraction: a. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2,000 x g for 10 minutes. [7] b. Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a C18 cartridge. [8]Condition the cartridge with methanol and water, load the plasma, wash with a low-percentage organic solvent to remove interferences, and elute the steroids with a high-percentage organic solvent like methanol or acetonitrile.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Chromatographic Separation: Use a C18 analytical column (e.g., Poroshell 120 EC-C18) with a mobile phase gradient of water and methanol/acetonitrile containing a modifier like formic acid to achieve separation from other steroids. [7] c. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-validated precursor-product ion transitions specific to 17,20β-DHP and the internal standard for highly selective and sensitive detection.

-

Quantification: Construct a calibration curve using standards of known concentrations and quantify the analyte based on the peak area ratio relative to the internal standard.

Biological Activity Assessment

Bioassays are essential for determining the functional effects of 17,20β-DHP and for screening compounds that may mimic or antagonize its action.

Protocol 2: In Vitro Oocyte Maturation (IVOM) Assay

Causality: This assay directly tests the biological activity of a compound on the target tissue (the ovarian follicle) in a controlled environment, isolating the effect from systemic influences. It is a cornerstone for confirming MIS identity and for screening potential endocrine disruptors. The visual endpoint, GVBD, provides a clear and easily quantifiable measure of successful maturation. [9] Methodology:

-

Fish Selection: Select gravid female fish (e.g., zebrafish) with fully-grown, immature oocytes. [9]2. Oocyte Collection: a. Euthanize the female and dissect out the ovaries into a sterile petri dish containing a physiological saline solution, such as zebrafish Ringer's solution (116 mM NaCl, 2.9 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.2). [9] b. Manually dissect the ovary into small fragments of 5-10 follicles using fine forceps under a stereomicroscope.

-

Incubation: a. Prepare incubation wells (e.g., in a 24-well plate) with Ringer's solution containing the desired concentrations of 17,20β-DHP (e.g., 0.1, 1, 10, 100 ng/mL) or the test compound. Include a vehicle control (e.g., ethanol, typically <0.1% final concentration). [10] b. Transfer ovarian fragments into the wells and incubate at an appropriate temperature (e.g., 25-28°C for zebrafish) with gentle agitation. [9]4. Assessment of Maturation (GVBD): a. After a set incubation period (e.g., 4-18 hours, depending on the species), assess oocytes for maturation. [10][11] b. Maturation is indicated by the oocytes becoming transparent as the yolk clarifies. c. To confirm GVBD, oocytes can be placed in a clearing solution (e.g., 1:1:1 solution of ethanol, formalin, and glacial acetic acid) which makes the germinal vesicle visible in immature oocytes. Its absence confirms GVBD. [9]5. Data Analysis: Calculate the percentage of oocytes that have undergone GVBD for each treatment group. Plot a dose-response curve and determine the effective concentration (e.g., EC50).

Figure 3: Experimental workflow for the in vitro oocyte maturation (IVOM) bioassay.

Conclusion and Future Directions

(20S)-17,20-dihydroxypregn-4-en-3-one is an indispensable steroid hormone governing the final reproductive events in a vast number of teleost species. Its synthesis via a two-cell mechanism and its action through a rapid, non-genomic signaling pathway highlight a distinct evolutionary trajectory from other vertebrates. The methodologies detailed herein provide a foundation for researchers to precisely quantify this hormone and assess its biological functions.

Future research should continue to focus on elucidating the intermediate steps in the mPR signaling cascade, identifying the full range of protein substrates for MPF, and exploring the differential roles and receptor affinities of 17,20β-DHP versus 20β-S in a wider range of species. [3]Furthermore, the established protocols are critical tools for the field of aquatic toxicology, enabling the screening of environmental contaminants for their potential to disrupt these vital reproductive processes, thereby safeguarding both wild fish populations and aquaculture productivity.

References

-

Scott, A. P., Sumpter, J. P., & Stacey, N. E. (2010). The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: A review. Journal of Fish Biology. [Link]

-

Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids. [Link]

-

Adachi, S., et al. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). Journal of Marine Science and Engineering. [Link]

-

Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]

-

van der Meulen, T., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Endocrinology. [Link]

-

Scott, A. P. (2009). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology. [Link]

-

Tokumoto, T., et al. (2005). Induction and inhibition of oocyte maturation by EDCs in zebrafish. Reproductive Toxicology. [Link]

-

Bobe, J., et al. (2015). Transcriptomic Response of the Ovarian Follicle Complex in Post-Vitellogenic Rainbow Trout to 17α,20β-Dihdroxy-4-pregnen-3-one In Vitro. PLoS ONE. [Link]

-

Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry. [Link]

-

Endo, H., et al. (2015). Methodological basis of the 17,20β-dihydroxy-4-pregnen-3-one (DHP) biosensor for the prediction of spawning time in the Nibe croaker (Nibea mitsukurii). Fisheries Science. [Link]

-

Scott, A. P., et al. (2013). Out-of-season production of 17,20β-dihydroxypregn-4-en-3-one in the roach Rutilus rutilus. Journal of Fish Biology. [Link]

-

Theusch, E., et al. (2012). In Vitro Oocyte Culture-Based Manipulation of Zebrafish Maternal Genes. Zebrafish. [Link]

-

Zegan, M., et al. (2022). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. Molecules. [Link]

-

Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]

-

Herjayanto, M., et al. (2019). Changes in Plasma and Ovarian Steroid Hormone Level in Wild Female Blue Tang Fish Paracanthurus hepatus during a Reproductive Cycle. Fishes. [Link]

-

Modesto, T., & Canario, A. V. M. (2003). 17α,20β,21-Trihydroxy-4-pregnen-3-one: The probable maturation-inducing steroid of the Lusitanian toadfish. General and Comparative Endocrinology. [Link]

-

Żarski, D., et al. (2018). Plasma 17α,20β-DHP levels in blood samples taken from females from two breeding lines of common carp. ResearchGate. [Link]

-

Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]

-

Labadie, P., et al. (2004). Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS. Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic Response of the Ovarian Follicle Complex in Post-Vitellogenic Rainbow Trout to 17α,20β-Dihdroxy-4-pregnen-3-one In Vitro - PMC [pmc.ncbi.nlm.nih.gov]